双(环戊二烯基)二甲基锆(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

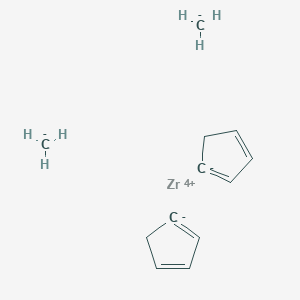

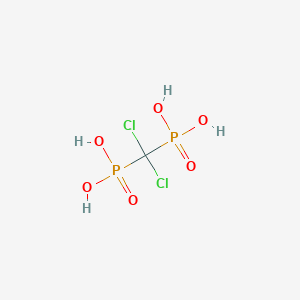

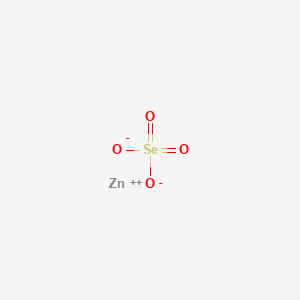

Bis(cyclopentadienyl)dimethylzirconium(IV) (Cp2ZrMe2) is a complex organometallic compound composed of two cyclopentadienyl rings, two methyl groups, and a zirconium atom. It is an important precursor in the synthesis of other organometallic compounds and has several applications in scientific research.

科学研究应用

癌症研究和治疗应用:

- 铋化合物与金属化合物具有相似的背景,已广泛用于生物医学,主要用于癌症化学和放射治疗。这表明像双(环戊二烯基)二甲基锆(IV)这样的金属化合物由于其复杂的形成和反应性质而在类似应用中具有潜力 (Kowalik 等人,2019).

材料科学与工程:

- 在有机光电领域,设计和开发新的共轭体系至关重要。像基于 BODIPY 的材料和双(环戊二烯基)二甲基锆(IV)等潜在类似化合物可以作为传感器、有机薄膜晶体管、有机光伏电池中的应用平台,并作为有机发光二极管 (OLED) 中的活性材料 (Squeo 和 Pasini,2020).

先进材料涂层:

- 专注于 ALD(原子层沉积)前驱体的综述强调了设计平衡挥发性、热稳定性和反应性的前驱体(如双(环戊二烯基)二甲基锆(IV))以用于高科技应用的必要性。特别是基于环戊二烯基的前体已显示出与水和臭氧反应形成氧化膜的多功能性,表明双(环戊二烯基)二甲基锆(IV) 在类似领域中的潜在应用 (Hatanpää 等人,2013).

环境应用:

- 在环境科学领域,已经广泛探索了光催化用于重金属解毒。像钒酸铋这样的半导体光催化剂因其化学、物理和电学性质而被利用,这表明像双(环戊二烯基)二甲基锆(IV)这样的金属化合物在增强光催化性能方面的潜在途径,以实现重金属解毒 (Tahir 等人,2019).

化学合成和有机化学应用:

- 类似于金属化合物背景的铋(III)化合物已在有机合成中得到广泛应用。Bothwell 等人的综述文章重点介绍了铋(III)化合物的多种应用,这可能反映了双(环戊二烯基)二甲基锆(IV) 在类似化学合成和有机化学应用中的潜在应用 (Bothwell 等人,2002).

安全和危害

未来方向

作用机制

Target of Action

Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .

Mode of Action

As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .

Biochemical Pathways

Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:

- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .

- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .

- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .

- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .

- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .

Pharmacokinetics

It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.

Result of Action

The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) can be achieved through the reaction of cyclopentadienylzirconium chloride with methylmagnesium bromide followed by treatment with hydrochloric acid and dimethylzinc.", "Starting Materials": ["Cyclopentadienylzirconium chloride", "Methylmagnesium bromide", "Hydrochloric acid", "Dimethylzinc"], "Reaction": [ "Add cyclopentadienylzirconium chloride to a flask containing anhydrous diethyl ether", "Slowly add methylmagnesium bromide to the flask while stirring and maintain the reaction temperature at -78°C", "Allow the reaction mixture to warm up to room temperature and then add hydrochloric acid dropwise to quench the reaction", "Add dimethylzinc to the mixture and stir for several hours", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum" ] } | |

| 12636-72-5 | |

分子式 |

C12H16Zr |

分子量 |

251.48 g/mol |

IUPAC 名称 |

carbanide;cyclopenta-1,3-diene;zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |

InChI 键 |

DODJODCRXRWTMX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

规范 SMILES |

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)